molecular formula C16H20O10 B049276 (2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 86321-28-0

(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B049276
CAS No.: 86321-28-0
M. Wt: 372.32 g/mol
InChI Key: KYERCTIKYSSKPA-JHZZJYKESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydroferulic acid 4-O-glucuronide typically involves the glycosylation of dihydroferulic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer a glucuronic acid moiety to dihydroferulic acid under mild conditions . Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of dihydroferulic acid 4-O-glucuronide may involve the extraction of the compound from plant sources or the use of biotechnological methods. Plant extraction involves isolating the compound from plants known to contain it, such as certain herbs and cereals . Biotechnological methods may include the use of genetically modified microorganisms to produce the compound in large quantities .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYERCTIKYSSKPA-JHZZJYKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901006707
Record name 4-(2-Carboxyethyl)-2-methoxyphenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901006707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86321-28-0
Record name Dihydroferulic acid 4-O-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Carboxyethyl)-2-methoxyphenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901006707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 2
(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 3
(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 4
(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 5
(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 6
(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Customer
Q & A

Q1: What is the role of Dihydroferulic acid 4-O-glucuronide in the human body?

A: Dihydroferulic acid 4-O-glucuronide is a metabolite of ferulic acid, a phenolic compound found in various plant-based foods like wholegrain oats and coffee. [, ] While ferulic acid itself exhibits biological activity, such as modulating nitric oxide levels and potentially contributing to healthy vascular function, the specific role of its metabolite, dihydroferulic acid 4-O-glucuronide, is less clear. [, , ] Research suggests that it's a major product of ferulic acid metabolism and is excreted in urine. [, ] More research is needed to understand the direct effects and potential bioactivity of dihydroferulic acid 4-O-glucuronide in humans.

Q2: How is Dihydroferulic acid 4-O-glucuronide formed in the body?

A: Dihydroferulic acid 4-O-glucuronide is primarily formed through the metabolism of ingested ferulic acid, often found in its glycosylated form, ferulic acid 4'-O-glucoside. [] This process likely involves a two-step process:

  1. Microbial Action: In the colon, microbial enzymes, specifically glycosidases and reductases/hydrogenases, break down ferulic acid 4'-O-glucoside into dihydroferulic acid. []
  2. Phase II Metabolism: After absorption, dihydroferulic acid undergoes phase II metabolism, primarily in the liver, where it is conjugated with glucuronic acid, forming dihydroferulic acid 4-O-glucuronide. [, ]

Q3: Are there analytical methods available to detect and quantify Dihydroferulic acid 4-O-glucuronide?

A: Yes, researchers primarily utilize high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify and quantify dihydroferulic acid 4-O-glucuronide in biological samples like plasma and urine. [, ] This technique offers the sensitivity and selectivity needed to detect this metabolite accurately, even at low concentrations. [, ]

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